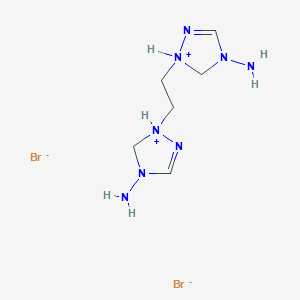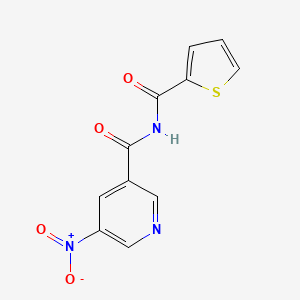
5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide is a heterocyclic compound that features a nitro group, a thiophene ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the nitro group and the thiophene ring imparts unique chemical properties, making it a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Coupling with Pyridine: The nitrated thiophene is coupled with pyridine-3-carboxamide under basic conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide undergoes several types of chemical reactions:
Substitution: The nitro group can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Major Products Formed
Reduction: 5-Amino-N-(thiophene-2-carbonyl)pyridine-3-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain kinases.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Research: It is studied for its antimicrobial properties and potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of 5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Kinase Inhibition: The compound binds to the active site of certain kinases, inhibiting their activity and thereby preventing the proliferation of cancer cells.
Antimicrobial Activity: The nitro group is reduced within microbial cells, leading to the generation of reactive nitrogen species that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
5-Nitrothiophene-2-carboxaldehyde: Similar structure but lacks the pyridine ring.
2-Nitrothiophene: Contains a nitro group and thiophene ring but lacks the pyridine and carboxamide groups.
Uniqueness
5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide is unique due to the combination of the nitro group, thiophene ring, and pyridine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.
Properties
CAS No. |
59290-39-0 |
|---|---|
Molecular Formula |
C11H7N3O4S |
Molecular Weight |
277.26 g/mol |
IUPAC Name |
5-nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H7N3O4S/c15-10(13-11(16)9-2-1-3-19-9)7-4-8(14(17)18)6-12-5-7/h1-6H,(H,13,15,16) |
InChI Key |
KWYFTKPMVZRRNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-(4-Ethoxyphenyl)diazenyl]phenyl 3-chloropropanoate](/img/structure/B14607743.png)
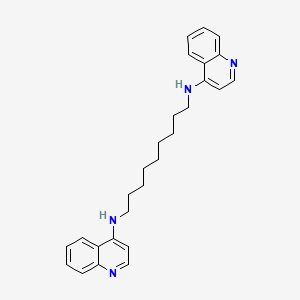
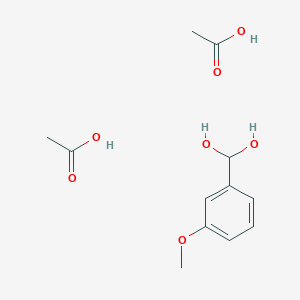

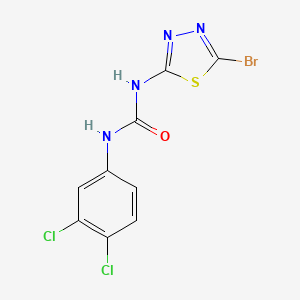
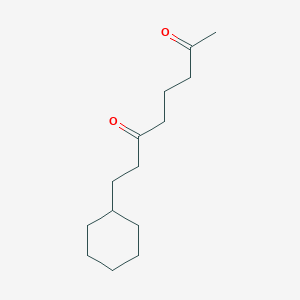

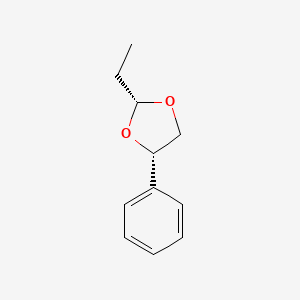
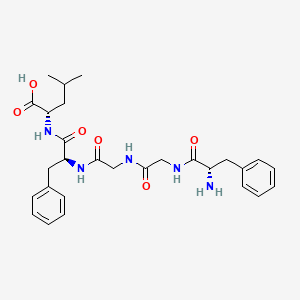
![Ethyl 6-chloro-2-oxo-1-oxaspiro[4.5]decane-3-carboxylate](/img/structure/B14607802.png)
![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)
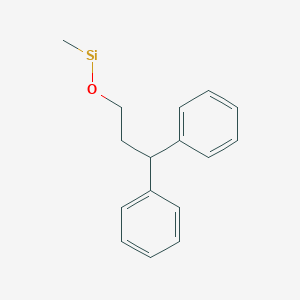
![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
